molecular formula C19H15FN6O2S B6483008 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014026-25-5

4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No. B6483008
CAS RN: 1014026-25-5
M. Wt: 410.4 g/mol
InChI Key: IPZSEFHMDCQAFC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized through methods such as the Buchwald–Hartwig amination .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction . This method can provide detailed information about the arrangement of atoms within the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .

Scientific Research Applications

Antitumor Activity

F2321-0012 has shown promise as an antitumor agent. Researchers have evaluated its efficacy against different cancer cell lines, including MCF-7 and CaCo-2. Further studies are needed to understand its mechanism of action and potential for clinical use .

EGFR Inhibition

The compound demonstrates irreversible inhibition of EGFR (epidermal growth factor receptor) T790M mutants. Efforts to achieve potency across EGFR oncogenic mutations led to the discovery of clinical candidate PF-06747775, which provides potent EGFR activity against common mutants (exon 19 deletion, L858R, T790M/L858R, and T790M/Del) while maintaining selectivity over wild-type EGFR .

Antileishmanial and Antimalarial Properties

Although not widely studied, F2321-0012 exhibits antileishmanial and antimalarial activity. These findings suggest potential applications in treating parasitic infections. Further investigations are necessary to explore its full therapeutic potential .

Synthetic Routes and Derivatives

Various synthetic routes exist for imidazole-containing compounds like F2321-0012. Researchers have explored diverse chemical transformations to modify the imidazole core and enhance its biological properties. These synthetic efforts contribute to drug development and optimization .

Other Pharmacological Activities

While less explored, derivatives of 1,3-diazole (the imidazole core) exhibit a wide range of biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antidiabetic, antiviral, antioxidant, and antifungal effects. Commercially available drugs containing the 1,3-diazole ring highlight its significance in medicinal chemistry .

Structural Role in Natural Products

Imidazole serves as a fundamental building block in natural products such as histidine, purine, histamine, and DNA-based structures. Understanding its role in these biomolecules contributes to our knowledge of biological processes and drug design .

Safety and Hazards

Safety data sheets for similar compounds indicate that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin and eye irritation, and specific target organ toxicity .

Future Directions

The future directions in the research and development of similar compounds could involve further exploration of their inhibitory effects on the EGFR kinase domain . This could potentially lead to the development of more effective treatments for NSCLC .

properties

IUPAC Name

4-fluoro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2S/c20-14-2-8-17(9-3-14)29(27,28)25-16-6-4-15(5-7-16)22-18-10-11-19(24-23-18)26-13-1-12-21-26/h1-13,25H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZSEFHMDCQAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-fluorobenzenesulfonamide

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